2-(3,5-Dichlorophenyl)propan-2-amine, also known by its Chemical Abstracts Service number 129960-45-8, is an organic compound with the molecular formula C₉H₁₁Cl₂N. This compound features a dichlorophenyl group attached to a propan-2-amine structure, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring. The compound has a molar mass of approximately 204.10 g/mol and is recognized for its potential biological activities and applications in medicinal chemistry .
There is no current research available on the mechanism of action of 2-DCPPA in biological systems.
The chemical reactivity of 2-(3,5-Dichlorophenyl)propan-2-amine can be explored through various reactions typical of amines and aromatic compounds. Key reactions include:
Research indicates that 2-(3,5-Dichlorophenyl)propan-2-amine exhibits significant biological activity. It is known to interact with various neurotransmitter systems, making it a candidate for studies related to:
Several synthetic routes have been developed for producing 2-(3,5-Dichlorophenyl)propan-2-amine, including:
These methods allow for variations in yield and purity based on reaction conditions and starting materials .
The applications of 2-(3,5-Dichlorophenyl)propan-2-amine span several fields:
Interaction studies involving 2-(3,5-Dichlorophenyl)propan-2-amine focus on its binding affinity and inhibitory effects on various receptors and enzymes. Notable findings include:
These studies are crucial for assessing the safety and efficacy of potential therapeutic uses .
Several compounds share structural similarities with 2-(3,5-Dichlorophenyl)propan-2-amine. Here are some notable examples:
Compound Name | Similarity Score | Key Features |
---|---|---|
1-(4-Chlorophenyl)cyclopropanamine | 0.91 | Contains a cyclopropane ring |
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine | 0.89 | Methyl substitution at the propan chain |
2-(2,4-Dichlorophenyl)propan-2-amine hydrochloride | 0.88 | Hydrochloride salt form |
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride | 0.87 | Hydrochloride salt form with methyl substitution |
(R)-1-(3,4-Dichlorophenyl)ethanamine hydrochloride | 0.85 | Ethane backbone instead of propane |
These compounds highlight the uniqueness of 2-(3,5-Dichlorophenyl)propan-2-amine due to its specific dichlorination pattern and propanamine structure, which may confer distinct biological activities compared to its analogs .
Corrosive